molecular formula C19H21N3OS B2715574 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol CAS No. 315698-23-8

7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol

Cat. No.: B2715574
CAS No.: 315698-23-8
M. Wt: 339.46
InChI Key: LZYJKFBBEIHIIQ-UHFFFAOYSA-N
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Description

7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a thienylmethyl group and a methylpiperazinyl moiety, making it a unique structure with potential pharmacological properties .

Scientific Research Applications

7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced quinoline rings .

Mechanism of Action

The mechanism of action of 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol is unique due to the presence of both the thienylmethyl and methylpiperazinyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its binding affinity to specific targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

7-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-21-9-11-22(12-10-21)18(16-5-3-13-24-16)15-7-6-14-4-2-8-20-17(14)19(15)23/h2-8,13,18,23H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYJKFBBEIHIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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